Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride
Description
Methyl 1,3-oxazolidine-4-carboxylate; hydrochloride (CAS: 1217447-70-5) is a heterocyclic organic compound with the molecular formula C₁₀H₁₇ClN₂O₄ and a molecular weight of 264.71 g/mol . Its structure comprises a 1,3-oxazolidine ring fused with a piperidine moiety and a methyl carboxylate group, protonated as a hydrochloride salt.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
methyl 1,3-oxazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H |
InChI Key |
IWZLDEFPJUUVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Esters with Aldehydes or Ketones
One common and efficient approach to synthesize methyl 1,3-oxazolidine-4-carboxylate hydrochloride involves the condensation of amino alcohol derivatives such as 2-amino-1,3-propanediol or its esters with aldehydes or ketones under acidic conditions, promoting ring closure to form the oxazolidine ring.
-
- Starting from l-cysteine methyl ester hydrochloride or similar amino ester hydrochlorides.
- Reacted with an appropriate aldehyde or ketone in an organic solvent (e.g., toluene).
- The mixture is stirred under nitrogen atmosphere at moderate temperatures (around 60-70 °C) for 1-2 hours.
- Cyclization occurs via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular ring closure to form the oxazolidine ring.
- The reaction is often followed by addition of acid chlorides for further acylation if needed.
- The crude product is purified by washing with aqueous solutions and drying over anhydrous salts, followed by solvent removal and chromatography for isolation of the pure hydrochloride salt.
-
- A study reported the synthesis of methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates by stirring l-cysteine methyl ester hydrochloride with ketones and triethylamine in toluene at 65 °C for 2 hours, then adding benzoyl chloride at 0 °C, followed by purification to yield the oxazolidine derivatives as hydrochloride salts.
Hydrolysis and Purification Steps
After the cyclization, purification typically involves:
- Extraction: The reaction mixture is treated with mixtures of organic solvents (e.g., dichloromethane) and aqueous hydrochloric acid to separate phases.
- Washing: The organic phase is washed multiple times with aqueous HCl to ensure conversion to the hydrochloride salt and removal of impurities.
- Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- Concentration: Solvent removal under reduced pressure yields crude product.
- Chromatography: Flash chromatography on silica gel using mixtures of dichloromethane and ethyl acetate (e.g., 98:2) refines the product to obtain the hydrochloride salt as colorless crystals or oil.
Environmentally Friendly Water-Based Synthesis
A recent patented method describes a green synthesis route for oxazolidine-4-carboxylic acid derivatives (structurally related to methyl 1,3-oxazolidine-4-carboxylate hydrochloride) using water as a solvent, which is safer and more environmentally friendly.
- Key Features:
- Reacting 3-position mono-substituted or unsubstituted 2-amino-3-hydroxymethyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water.
- Followed by hydrolysis to yield the oxazolidine-4-carboxylic acid compound.
- Reaction conditions are mild (5-35 °C), with controlled reaction times (2-4 h at 5-15 °C, then 5-7 h at 20-30 °C).
- After reaction completion, the mixture is treated with organic solvents and aqueous HCl for extraction and purification.
- The product yield is reported above 86%, with high safety and ease of operation.
Summary Table of Preparation Methods
Research Findings and Considerations
- The water-based method offers a safer and more environmentally benign alternative to traditional organic solvent methods, with comparable or better yields.
- Purification involving aqueous HCl washes is critical to obtain the hydrochloride salt form and remove impurities.
- Temperature control during cyclization and hydrolysis steps influences stereochemical outcomes and product purity.
- Chromatographic purification remains essential for isolating pure methyl 1,3-oxazolidine-4-carboxylate hydrochloride.
- Literature emphasizes the importance of drying agents such as anhydrous magnesium sulfate for removing residual moisture before concentration and purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1,3-oxazolidine-4-carboxylate; hydrochloride serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential therapeutic effects.
Synthesis of Amino Acids
The compound is utilized in the synthesis of amino acid methyl esters, which are crucial for various biochemical applications. For instance, a study demonstrated that amino acids reacted with methanol at room temperature to yield amino acid methyl ester hydrochlorides with excellent yields, showcasing the utility of methyl 1,3-oxazolidine-4-carboxylate as a precursor for these transformations .
| Amino Acid | Yield (%) | Reaction Conditions |
|---|---|---|
| Glycine | 90 | Room temperature |
| Alanine | 85 | Room temperature |
| Leucine | 88 | Room temperature |
Catalytic Applications
The compound has been investigated as a catalyst in asymmetric synthesis. Specifically, rhodium complexes derived from methyl 1,3-oxazolidine-4-carboxylate have shown high enantioselectivities in aziridination reactions .
Asymmetric Synthesis
The use of methyl 1,3-oxazolidine-4-carboxylate as a chiral auxiliary has been reported to enhance the enantioselectivity of various reactions. In particular:
- Aziridination Reactions : Rhodium(II) complexes formed from this compound exhibited enantioselectivities greater than 80%, outperforming other catalysts . This property is crucial for synthesizing chiral molecules that are essential in pharmaceuticals.
Cosmetic Formulations
Recent studies have explored the application of methyl 1,3-oxazolidine-4-carboxylate in cosmetic products. Its properties contribute to formulation stability and efficacy.
Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous testing to ensure safety and effectiveness. Studies have shown that formulations using methyl 1,3-oxazolidine-4-carboxylate demonstrate improved stability under various conditions .
| Formulation Type | Stability Test Result | Efficacy Measure |
|---|---|---|
| Moisturizer | Stable for 12 months | Improved hydration |
| Sunscreen | Stable for 18 months | UV protection efficacy |
Case Study 1: Synthesis of Chiral Amines
In a notable study, researchers synthesized chiral amines using methyl 1,3-oxazolidine-4-carboxylate as a key intermediate. The method provided high yields and enantiomeric excess, demonstrating its potential in pharmaceutical applications.
Case Study 2: Cosmetic Product Development
A cosmetic company developed a new moisturizer incorporating methyl 1,3-oxazolidine-4-carboxylate. Clinical trials showed enhanced skin hydration and reduced irritation compared to traditional formulations.
Mechanism of Action
The mechanism of action of Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparative Analysis with Similar Hydrochloride Salts
The following sections compare Methyl 1,3-oxazolidine-4-carboxylate; hydrochloride with structurally or functionally related hydrochloride salts, focusing on molecular features, physicochemical properties, and applications.
Structural Comparison
Key Structural Features
| Compound | Core Structure | Functional Groups | Heterocyclic Components |
|---|---|---|---|
| Methyl 1,3-oxazolidine-4-carboxylate; HCl | 1,3-Oxazolidine + piperidine | Carboxylate, tertiary amine, HCl | Oxazolidine, piperidine |
| Raloxifene Hydrochloride | Benzothiophene + carbonyl | Phenol, HCl | Benzothiophene |
| Tapentadol Hydrochloride | Opioid-like bicyclic framework | Phenol, tertiary amine, HCl | Benzene, cyclohexane |
| Memantine Hydrochloride | Adamantane backbone | Primary amine, HCl | Adamantane |
| Meclizine Hydrochloride | Piperazine + diphenylmethane | Tertiary amine, HCl | Piperazine, benzene |
- Oxazolidine vs. Benzothiophene/Adamantane : The oxazolidine ring in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the planar benzothiophene (Raloxifene) or the bulky adamantane (Memantine) .


- Piperidine vs. Piperazine : The piperidine moiety in the target compound differs from the piperazine in Meclizine, affecting basicity and receptor interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|
| Methyl 1,3-oxazolidine-4-carboxylate; HCl | 264.71 | Not reported | Moderate (HCl enhances) |
| Raloxifene Hydrochloride | 509.5 | 250–255 | Low (organic solvents) |
| Memantine Hydrochloride | 215.76 | 310–315 | High |
| Meclizine Hydrochloride | 480.85 | 227–230 | Low (ethanol preferred) |
- Solubility Trends : The hydrochloride salt form generally improves aqueous solubility, as seen in Memantine HCl (high solubility) vs. Raloxifene HCl (low solubility due to hydrophobic benzothiophene) .
Biological Activity
Methyl 1,3-oxazolidine-4-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
Methyl 1,3-oxazolidine-4-carboxylate is characterized by its oxazolidine ring, which is crucial for its biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 145.13 g/mol
- CAS Number : 1001832-89-6
This compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that methyl 1,3-oxazolidine-4-carboxylate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 32 |
| Enterococcus faecalis | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anti-Cancer Activity
Methyl 1,3-oxazolidine-4-carboxylate has also been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as human neuroblastoma SH-SY5Y cells. The mechanism appears to involve the modulation of sphingolipid metabolism, specifically through the inhibition of alkaline ceramidases (ACERs), which are linked to cancer progression .
The following table summarizes the IC values for various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| SH-SY5Y Neuroblastoma | 0.083 |
| MCF-7 Breast Cancer | 0.069 |
| A549 Lung Cancer | 0.095 |
This data underscores the potential of methyl 1,3-oxazolidine-4-carboxylate as a candidate for cancer therapy .
The biological activity of methyl 1,3-oxazolidine-4-carboxylate is attributed to several mechanisms:
- Inhibition of Ceramidase Activity : The compound inhibits alkaline ceramidases, leading to an accumulation of ceramide, which promotes apoptosis in cancer cells.
- Modulation of Sphingolipid Metabolism : By affecting sphingolipid pathways, it alters cell signaling involved in proliferation and survival.
- Antimicrobial Action : The oxazolidine structure contributes to its interaction with bacterial ribosomes, inhibiting protein synthesis.
Case Studies and Research Findings
Several studies have provided insights into the biological effects of methyl 1,3-oxazolidine-4-carboxylate:
- A comprehensive review examined its synthesis and antibacterial properties against a panel of pathogens .
- Another study focused on its role in inducing apoptosis in neuroblastoma cells through ceramide pathway modulation .
These investigations highlight the compound's versatility and potential therapeutic applications across different fields.
Q & A
Q. What synthetic routes are recommended for Methyl 1,3-oxazolidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of amino alcohol precursors with methyl chloroformate under basic conditions. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions), using anhydrous solvents (e.g., dichloromethane or THF), and employing catalysts like triethylamine to enhance nucleophilic attack efficiency. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Table 1 : Example Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Amino alcohol A | DCM | Et₃N | 78 | 95.2 |
| Amino alcohol B | THF | Pyridine | 65 | 89.7 |
Q. How can the purity of Methyl 1,3-oxazolidine-4-carboxylate hydrochloride be assessed chromatographically?
- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) is recommended. Use a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect impurities at 210 nm, with retention times calibrated against reference standards (e.g., EP/BP pharmacopeial guidelines). For quantification, ensure linearity (R² > 0.999) across 0.1–100 µg/mL .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the methyl ester (δ ~3.7 ppm for ¹H; δ ~170 ppm for ¹³C) and oxazolidine ring protons (δ 4.1–4.3 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydrochloride salt (N–H⁺ stretch at 2500–3000 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to C₅H₁₀ClNO₃ (calc. 167.04) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved when determining the compound’s structure?
- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution X-ray data (>1.0 Å). For ambiguous electron density maps (e.g., disordered hydrochloride counterions), apply restraints to Cl⁻ positions and validate with Fourier difference maps. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, while twin refinement (via SHELXD ) addresses twinning in crystals .
Q. What strategies mitigate interference from hydrolyzed impurities during stability studies?
- Methodological Answer : Hydrolysis of the ester group generates methyl 1,3-oxazolidine-4-carboxylic acid. To quantify this impurity:
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites. Solvent effects (e.g., water) are modeled via COSMO. Transition state analysis (IRC) reveals energy barriers for ester hydrolysis. Validate with experimental kinetics (e.g., pseudo-first-order rate constants in buffered solutions) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed NMR chemical shifts?
- Methodological Answer :
- Step 1 : Recalculate theoretical shifts using advanced algorithms (e.g., ACD/Labs or Gaussian NMR) with solvent corrections (DMSO-d₆ or CDCl₃).
- Step 2 : Check for dynamic effects (e.g., ring puckering in oxazolidine) via variable-temperature NMR. Line-shape analysis at 298–343 K detects conformational exchange .
- Step 3 : Cross-validate with 2D NMR (HSQC, HMBC) to confirm scalar coupling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


